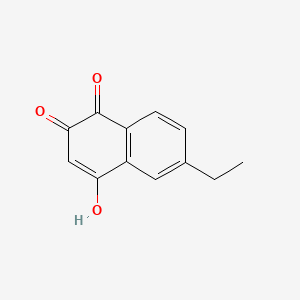

6-Ethyl-2-hydroxynaphthalene-1,4-dione

説明

Structure

3D Structure

特性

CAS番号 |

154028-30-5 |

|---|---|

分子式 |

C12H10O3 |

分子量 |

202.209 |

IUPAC名 |

6-ethyl-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C12H10O3/c1-2-7-3-4-8-9(5-7)10(13)6-11(14)12(8)15/h3-6,13H,2H2,1H3 |

InChIキー |

YBNWIAHYRJHRGY-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)C(=O)C(=O)C=C2O |

同義語 |

1,4-Naphthalenedione, 6-ethyl-2-hydroxy- (9CI) |

製品の起源 |

United States |

Synthetic Methodologies for 6 Ethyl 2 Hydroxynaphthalene 1,4 Dione

Selective Oxidation Approaches for Naphthalene (B1677914) Derivatives

The synthesis of naphthoquinones, including 6-Ethyl-2-hydroxynaphthalene-1,4-dione, often relies on the selective oxidation of naphthalene derivatives. This transformation requires precise control to achieve the desired oxygenation pattern and to preserve existing functional groups.

Catalytic Systems Utilizing Tungstates, Phosphoric Acid, and Peroxides for Naphthoquinone Formation

Catalytic systems employing tungstate (B81510), often in conjunction with hydrogen peroxide, represent a viable method for the oxidation of aromatic compounds. Sodium tungstate (Na₂WO₄) is a common catalyst for such transformations. In the presence of hydrogen peroxide, it forms peroxotungstate species, which are the active oxidants. The oxidation of secondary amines to nitrones using a sodium tungstate/hydrogen peroxide system showcases the catalyst's efficacy. psu.edu This principle can be extended to the oxidation of the naphthalene ring.

The oxidation of naphthalene itself to 1,4-naphthoquinone (B94277) can be achieved with various oxidizing agents, including ceric ammonium (B1175870) sulfate, which requires six molar equivalents for the conversion. rsc.org More environmentally benign systems use hydrogen peroxide as the terminal oxidant. Iron TAML (tetraamido macrocyclic ligand) activators in the presence of hydrogen peroxide can catalytically degrade naphthalene in aqueous solutions at neutral pH, initially forming naphthoquinones which are then further converted. nih.gov Similarly, a manganese(IV)-bis(hydroxo) complex has been shown to oxidize naphthalene to 1,4-naphthoquinone in high yield. nih.gov

For industrial applications, recoverable catalysts are highly desirable. Calcium tungstate has been identified as an excellent catalyst for "green" oxidations with hydrogen peroxide, as it facilitates the reaction in a homogeneous phase but precipitates unchanged upon completion, allowing for easy recovery. rsc.org The reaction conditions, such as solvent and pH, are critical; for instance, the tungstate-catalyzed oxidation of certain alcohols proceeds efficiently in amide solvents. google.com

Table 1: Catalytic Systems for Naphthalene Oxidation

| Catalyst System | Oxidant | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Ceric Ammonium Sulfate (CAS) | - | Naphthalene | Quantitative yield; requires 6 equivalents of oxidant. | rsc.org |

| Iron(III) TAML | Hydrogen Peroxide | Naphthalene | Catalytic; functions in neutral aqueous medium. | nih.gov |

| Manganese(IV)-bis(hydroxo) complex | - | Naphthalene | High yield (90%); reaction promoted by acid. | nih.gov |

| Sodium Tungstate (Na₂WO₄) | Hydrogen Peroxide | Secondary Amines | Forms nitrones; analogous to naphthalene oxidation. | psu.edu |

| Calcium Tungstate | Hydrogen Peroxide | Organic Substrates | Recoverable catalyst; promotes green chemistry. | rsc.org |

Mechanistic Considerations of Regioselectivity and Ethyl Chain Preservation

A primary challenge in the synthesis of this compound via oxidation of a corresponding ethylnaphthalene is achieving regioselectivity while preserving the ethyl side chain. The position of electrophilic attack or oxidation on a substituted naphthalene is governed by the electronic nature of the substituent. However, the regioselectivity of such reactions can be difficult to control. researchgate.net

Mechanistic studies on the oxidation of naphthalene by cerium(IV) and manganese(IV) complexes suggest that the rate-limiting step is an electron transfer from the naphthalene ring to the metal oxidant, forming a naphthalene radical cation. rsc.orgnih.gov This intermediate is then rapidly oxidized further to the final quinone product. rsc.org In the case of an ethylnaphthalene, the electron-donating nature of the alkyl group would typically activate the ring towards oxidation. However, the alkyl group itself is also susceptible to oxidation under strong oxidizing conditions.

Preserving the ethyl chain requires careful selection of the catalyst and reaction conditions to ensure chemoselectivity. The goal is to favor oxidation of the aromatic ring over the alkyl side chain. The development of regioselective synthesis methods for polysubstituted naphthalenes is an area of significant research interest. researchgate.net For example, specific mutations in the active site of naphthalene 1,2-dioxygenase, an enzyme that oxidizes naphthalene, have been shown to alter the regioselectivity of the product formed, highlighting the subtle factors that control reaction outcomes. nih.gov

Related Synthetic Strategies for 2-Hydroxynaphthalene-1,4-dione Core

The 2-hydroxynaphthalene-1,4-dione core, also known as Lawsone, is a fundamental scaffold that can be synthesized through various methods. These strategies are applicable to the eventual synthesis of the 6-ethyl derivative.

Condensation Reactions with Active Methylene (B1212753) Compounds

Condensation reactions are a cornerstone for building complex molecules from simpler precursors. The synthesis of derivatives of the 2-hydroxynaphthalene-1,4-dione core often involves its reaction with active methylene compounds. For instance, a two-step process involving a Knoevenagel condensation followed by a Michael addition reaction can be used to synthesize benzopyranophenazine derivatives from 2-hydroxy-1,4-naphthoquinone (B1674593). thieme-connect.com The Knoevenagel condensation typically involves the reaction of an aldehyde with an active methylene compound like malononitrile. thieme-connect.com

One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.com These reactions are valued for their atom economy, reduction of waste, and simplification of synthetic procedures. mdpi.comresearchgate.net

The 2-hydroxynaphthalene-1,4-dione (Lawsone) scaffold is a common building block in MCRs. A variety of complex heterocyclic derivatives can be synthesized in a single step. For example, a three-component reaction of 2-hydroxynaphthalene-1,4-dione, an aromatic aldehyde, and an amine or active methylene compound can yield a diverse range of products. thieme-connect.comresearchgate.net Catalysts for these reactions vary widely and include L-proline, thieme-connect.com MCM-41 nanoporous materials, researchgate.net and deep eutectic solvents. researchgate.net These reactions can be used to prepare derivatives such as 2-amino-4H-benzo[g]chromenes and fluorescent hydroxyl naphthalene-1,4-dione derivatives. thieme-connect.comresearchgate.net

Table 2: Examples of Multicomponent Reactions Involving 2-Hydroxynaphthalene-1,4-dione

| Reactants | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-hydroxy-1,4-naphthoquinone, Aromatic Aldehydes, Malononitrile | L-proline | Reflux in Ethanol (B145695) | 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitriles | thieme-connect.com |

| 2-hydroxy-1,4-naphthoquinone, Aromatic Aldehydes, Amines | MCM-41 Nanoporous Catalyst | - | Hydroxyl naphthalene-1,4-dione derivatives | researchgate.net |

| 2-hydroxy-1,4-naphthoquinone, Aromatic Aldehydes, Amines | Indium(III) Chloride | Reflux in Water | Fluorescent hydroxyl naphthalene-1,4-dione derivatives | researchgate.net |

| 2-hydroxy-1,4-naphthoquinone, Aldehydes, Malononitrile | Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) | Ball Milling (solvent-free) | 2-amino-3-cyano-4H-pyran derivatives | researchgate.net |

| 2-hydroxy-1,4-naphthoquinone, Aldehydes, Amines | Choline chloride–oxalic acid (DES) | - | 3-aryl-3,4-dihydro-2H-naphtho[2,3-e] researchgate.netnih.govoxazine-5,10-diones | researchgate.net |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally friendly processes. rsc.org These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Several green strategies have been applied to the synthesis of naphthoquinones. Microwave-assisted (MA) organic synthesis is a key green approach that can lead to cleaner reactions, shorter reaction times, and higher yields compared to conventional heating. nih.gov The synthesis of 2-substituted-1,4-naphthoquinone derivatives has been successfully optimized using microwave irradiation. nih.gov

Chemical Reactivity and Derivatization of 6 Ethyl 2 Hydroxynaphthalene 1,4 Dione

Reactivity of the Hydroxyl Moiety

The hydroxyl group at the C2 position significantly influences the molecule's properties and reactivity. Its acidic proton and the lone pairs on the oxygen atom are key to its chemical behavior.

Role of Hydrogen Bonding in Solid-State Packing and Solution Behavior

The presence of the hydroxyl group in 6-Ethyl-2-hydroxynaphthalene-1,4-dione is crucial for its intermolecular interactions, particularly through hydrogen bonding. This influences both its solid-state structure and its behavior in solution. In the solid state, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygens of the quinone ring act as acceptors. This leads to the formation of specific hydrogen-bonding motifs that dictate the crystal packing. researchgate.net

Studies on the parent compound, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), reveal that solvent choice can induce polymorphism, leading to different crystal structures with distinct hydrogen-bonding networks. researchgate.net For instance, in protic solvents like methanol (B129727), lawsone forms a 2D hydrogen-bonded network of cyclic dimers, whereas in aprotic acetone, it arranges into a 1D catemeric chain. researchgate.net These interactions are significant, with the energy of a single Lawsone-coformer hydrogen bond estimated to be around 25-45 kJ mol⁻¹. rsc.org The ethyl group at the 6-position in this compound can introduce steric effects that may modify these packing arrangements compared to the unsubstituted parent compound.

In solution, the hydroxyl group's ability to form hydrogen bonds with solvent molecules affects its solubility and spectral properties. The visible absorption spectrum of 2-hydroxy-1,4-naphthoquinone is attributed to a charge-transfer transition of a zwitterionic tautomer that is stabilized by hydrogen-bond-donating solvents. researchgate.net The formation of 1:1 hydrogen-bonded complexes with alcohols like methanol and ethanol (B145695) has been demonstrated. researchgate.net

Nucleophilic Additions and Substitutions at Activated Positions

The hydroxyl group, in conjunction with the quinone system, activates the C3 position for nucleophilic attack. This reactivity is a cornerstone for the synthesis of a wide array of 3-substituted 2-hydroxy-1,4-naphthoquinone derivatives. A prominent example is the Mannich reaction, where 2-hydroxy-1,4-naphthoquinone reacts with an aldehyde and a primary or secondary amine to form 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones. thieme-connect.comjst.go.jp The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic C3 position of the naphthoquinone. jst.go.jp

Furthermore, Michael addition reactions are common. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone with α,β-unsaturated aldehydes, like cinnamaldehyde, can lead to the formation of new heterocyclic systems through an initial Knoevenagel-type condensation followed by a Michael addition and subsequent cyclization. researchgate.net Thiol nucleophiles, such as glutathione (B108866) and cysteine, can also add to the naphthoquinone ring via a 1,4-reductive Michael addition, particularly at the C3 position. nih.gov

Acylation and Esterification Reactions

The hydroxyl group of 2-hydroxy-1,4-naphthoquinones can undergo acylation and esterification to yield the corresponding esters. These reactions typically involve reacting the hydroxynaphthoquinone with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base or catalyst. For example, 2-hydroxy-1,4-naphthoquinone reacts with aromatic acyl chlorides in the presence of N-methylimidazole to produce the corresponding esters in high yields under solvent-free conditions. thieme-connect.com The replacement of the hydroxyl group with an alkoxy group is a significant modification that has been explored to alter the biological properties of these compounds. mdpi.com

Reactivity of the Quinoid Ring System

The quinoid ring is an electron-deficient system, making it susceptible to various reactions, including cycloadditions and redox transformations.

Diels-Alder and Other Cycloaddition Reactions (General Naphthoquinone Chemistry)

Naphthoquinones are effective dienophiles in Diels-Alder reactions, a powerful tool for constructing polycyclic systems. nih.gov The [4+2] cycloaddition of a diene to the C2-C3 double bond of the quinone ring is a common strategy for synthesizing substituted hydroanthraquinones. nih.gov The regioselectivity of these reactions can be influenced by substituents on the naphthoquinone ring. For instance, a benzoyl group at the C2 position can direct the regiochemical outcome of the cycloaddition. nih.gov While 1,4-naphthoquinones are common dienophiles, 1,2-naphthoquinones have also been shown to participate in Diels-Alder reactions, particularly when catalyzed by a Lewis acid like BF₃·OEt₂, to form cis-tetrahydrophenanthrene derivatives. acs.org

Beyond the classic Diels-Alder reaction, 2-substituted 1,4-naphthoquinones can be deprotonated to form a dienolate, which can then act as a 4π component in higher-order [6+4] cycloaddition reactions with partners like 8,8-dicyanoheptafulvene. nih.govacs.org This reverses the typical reactivity of the naphthoquinone system.

| Reaction Type | Reactants | Product Type | Key Features |

| Diels-Alder [4+2] | 2-Substituted Naphthoquinone, Diene | Hydroanthraquinone | Mild conditions, high yields, regioselective. nih.gov |

| Lewis Acid Catalyzed Diels-Alder | 1,2-Naphthoquinone, Diene | cis-Tetrahydrophenanthrene | BF₃·OEt₂ catalysis, avoids aromatization. acs.org |

| [6+4] Cycloaddition | Deprotonated 2-Substituted 1,4-Naphthoquinone (B94277), 8,8-Dicyanoheptafulvene | Functionalized Cycloadduct | Reverses normal reactivity, diastereoselective. nih.govacs.org |

Reductive and Oxidative Transformations of the Naphthoquinone Core

The quinone moiety is redox-active and can undergo both reduction and oxidation. The reduction of the 1,4-dione system can proceed in two one-electron steps or a single two-electron step to form the corresponding semiquinone radical anion and hydroquinone (B1673460) dianion, respectively. nih.govnih.gov The presence of a hydroxyl group, particularly an α-hydroxy group (at a position adjacent to a carbonyl), significantly affects the reduction potentials. nih.gov Intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl stabilizes the semiquinone intermediate. nih.gov this compound, as a β-hydroxyquinone, is also subject to these redox transformations, which are central to the biological activities of many naphthoquinones. nih.gov

Oxidative reactions of hydroxynaphthoquinones have also been studied. For example, the Hooker oxidation involves the treatment of a 2-hydroxy-3-alkyl-1,4-naphthoquinone with an oxidizing agent like potassium permanganate (B83412), which can lead to the shortening of the alkyl side chain. nih.gov The oxidation of 1-naphthol (B170400) derivatives can be a synthetic route to hydroxynaphthoquinones. wikipedia.org

Formation of Novel Chemical Scaffolds and Derivatives

The versatile scaffold of 2-hydroxynaphthalene-1,4-dione derivatives serves as a foundational element for the synthesis of a wide array of more complex molecules through various chemical transformations.

The Mannich reaction is a three-component condensation that provides a straightforward route to aminomethylated naphthoquinones. wikipedia.orgnih.gov This reaction typically involves 2-hydroxy-1,4-naphthoquinone (lawsone), an aldehyde, and a primary or secondary amine to yield a β-amino-carbonyl compound, commonly referred to as a Mannich base. wikipedia.orgscilit.com The reaction mechanism initiates with the formation of an iminium ion from the amine and aldehyde. Subsequently, the lawsonate anion, acting as a nucleophile, attacks the iminium ion to form the final product. tandfonline.comnih.gov This one-pot synthesis is often carried out under mild, environmentally friendly conditions, for instance, using ethanol as a solvent at room temperature, and can proceed without a catalyst. tandfonline.com A wide variety of Mannich bases have been synthesized from lawsone with moderate to high yields, demonstrating the broad scope of this reaction. scilit.comtandfonline.comresearchgate.net

The synthesis of these derivatives is valued as they serve as important intermediates for creating various nitrogen-containing pharmaceutical and natural products. scielo.org.co While specific studies on this compound are limited, its structural similarity to lawsone suggests it would readily participate in such three-component reactions to form the corresponding 3-(aminomethyl)-6-ethyl-2-hydroxynaphthalene-1,4-dione derivatives.

| Aldehyde Component | Amine Component | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Aliphatic Amines | Ethanol, Room Temperature, 2-14 h | 54-85 | nih.gov |

| Vanillins | Primary Amines | Ethanol, Room Temperature | 39-93 | nih.gov |

| 3,4-Difluorobenzaldehyde | Primary Amines | Ethanol, Room Temperature | 39-93 | nih.gov |

| Aromatic Aldehydes | Various Amines | CH₃CN, p-TsOH, Room Temperature, 6-8 h | 56.6-82.5 | nih.gov |

| Benzaldehyde Substitutes | Primary Amines | Mechanic Stirring, Room Temperature, 12 h | 53-93 | scielo.org.co |

Annulation reactions involving 2-hydroxynaphthalene-1,4-dione derivatives are a powerful strategy for constructing polycyclic molecules where a new ring is fused to the naphthoquinone framework. These reactions lead to diverse heterocyclic systems with significant chemical and potential biological interest.

Furan-Fused Derivatives: Naphtho[2,3-b]furan-4,9-diones can be synthesized through several routes starting from 2-hydroxy-1,4-naphthoquinone. One common approach is the reaction with reagents like chloroacetaldehyde (B151913) or ethane-1,2-diol. beilstein-journals.org More advanced methods involve the domino reaction of lawsone with α-bromonitroalkenes or a three-component reaction with an aldehyde and nitromethane (B149229) under aqueous conditions. beilstein-journals.orgrsc.org Another strategy is the oxidative [3+2] cycloaddition between lawsone and an alkene, mediated by reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). rsc.org These methods provide access to a variety of substituted furanonaphthoquinones.

Pyran-Fused Derivatives: Pyran-fused naphthoquinones, specifically benzo[g]chromene derivatives, are efficiently synthesized via one-pot, three-component reactions. thieme-connect.com Typically, this involves the reaction of 2-hydroxy-1,4-naphthoquinone, an aromatic aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile. thieme-connect.com These reactions can be promoted by various catalysts, including L-proline or even enzymes like Candida sp. lipase, often under environmentally benign conditions. thieme-connect.com

Pyrimidine-Fused Derivatives: The fusion of a pyrimidine (B1678525) ring to the naphthoquinone core creates another important class of heterocycles. One-pot multicomponent reactions have been developed for the synthesis of naphthoquinone-fused pyrroles that are tethered to a pyrimidine moiety, such as barbituric acid. rsc.orgrsc.org These reactions can proceed via iodine-mediated C-H oxidation followed by cyclization, forming multiple new bonds in a single operation. rsc.orgrsc.org The conjugation of a pyrimidinone moiety to a 1,4-naphthoquinone structure is explored for the development of novel compounds. nih.gov

| Fused Ring System | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| Furan (Naphtho[2,3-b]furan-4,9-diones) | α-Bromonitroalkenes | Domino Reaction | rsc.org |

| Furan (α- and β-Dihydrofuran) | Alkenes, CAN | Oxidative [3+2] Cycloaddition | rsc.org |

| Pyran (Benzo[g]chromenes) | Aromatic Aldehydes, Malononitrile | One-pot Three-component Condensation | thieme-connect.com |

| Pyrimidine (linked via pyrrole) | Aryl Methyl Ketones, Barbituric Acids, 2-Amino-1,4-naphthoquinone | Iodine-mediated Multicomponent Reaction | rsc.orgrsc.org |

| Quinoline (B57606) (Naphthofuro[3,2-c]quinolines) | (Not specified) | Multistep Synthesis | nih.gov |

The reactivity of the 2-hydroxynaphthalene-1,4-dione scaffold can be harnessed to create larger, more complex molecular architectures, including dimers and polymers.

The synthesis of dimeric structures has been achieved through pseudo-multicomponent reactions. For instance, using sulfamic acid as a catalyst, 2-hydroxy-1,4-naphthoquinone can react with aryl aldehydes in a one-pot process to form 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives. thieme-connect.com This reaction creates a methylene bridge linking two naphthoquinone units.

Furthermore, the incorporation of naphthoquinone structures into polymer main chains represents a significant advancement in materials science. rsc.org This is typically achieved by designing and synthesizing specific naphthoquinone-based monomers that can undergo polymerization. rsc.orgresearchgate.net For example, fused heterocyclic polymers containing naphthoquinone units have been successfully synthesized via multicomponent polymerization methods. rsc.org These strategies allow for the creation of high-molecular-weight materials where the unique electronic and structural properties of the naphthoquinone moiety are integrated into a polymeric framework, opening avenues for new applications in materials science. rsc.orgresearchgate.net The this compound compound could potentially be functionalized to serve as such a monomer for the synthesis of novel polymers.

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). nih.govcuhk.edu.hk The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich species. cuhk.edu.hkunb.ca

Naphthol derivatives are common coupling components in this process. scispace.comresearchgate.net The 2-hydroxynaphthalene-1,4-dione structure, being a naphthol derivative, can act as an effective coupling component. nih.gov The diazonium salt acts as an electrophile and attacks the electron-rich naphthol ring, typically at the position ortho or para to the hydroxyl group. For 2-hydroxynaphthalene-1,4-dione, this coupling would occur at the C3 position. The presence of the 6-ethyl substituent on the benzene (B151609) ring of the naphthoquinone would be retained in the final dye structure, where it could modulate the dye's color (chromophoric properties), solubility, and fastness. cuhk.edu.hk

An alternative method for creating azo compounds is the condensation reaction between hydrazines and quinones. nih.gov The resulting azo dyes incorporating the naphthoquinone moiety are of interest for various applications, including textiles and advanced materials. tandfonline.commdpi.com

Spectroscopic and Structural Characterization Methodologies for 6 Ethyl 2 Hydroxynaphthalene 1,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 6-Ethyl-2-hydroxynaphthalene-1,4-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is used to identify the number and types of hydrogen atoms (protons) in a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the ethyl group and the aromatic naphthalene (B1677914) ring.

The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a characteristic pattern resulting from spin-spin coupling. The aromatic protons on the naphthalene ring will produce signals in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the substitution pattern on the ring. For instance, the proton at the C3 position typically appears as a singlet, while the protons on the ethyl-substituted ring will show a more complex splitting pattern (e.g., doublets or doublet of doublets) based on their coupling with adjacent protons. researchgate.net The hydroxyl proton may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Table: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Ethyl (-CH₂CH₃ ) | ~1.2 - 1.4 | Triplet (t) |

| Ethyl (-CH₂ CH₃) | ~2.6 - 2.8 | Quartet (q) |

| H-3 | ~6.2 - 7.2 | Singlet (s) |

| Aromatic (H-5, H-7, H-8) | ~7.5 - 8.2 | Multiplet (m) |

| Hydroxyl (-OH) | Variable (e.g., ~7.3) | Broad Singlet (br s) |

Note: Values are estimations based on data for similar naphthoquinone derivatives and are typically recorded in a solvent like CDCl₃ or DMSO-d₆. chemicalbook.comnih.gov

¹³C NMR for Carbon Skeleton and Functional Group Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbons (C1 and C4) of the quinone system are highly deshielded and appear at the lowest field, typically in the range of 180-190 ppm. The carbons bearing the hydroxyl group (C2) and the ethyl group (C6) will also have characteristic chemical shifts. The structure of the compound, including the preservation of the ethyl side chain during synthesis, can be confirmed by ¹³C NMR analysis. The aromatic carbons resonate in the region of 110-150 ppm.

Interactive Table: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Ethyl (-CH₂CH₃ ) | ~15 |

| Ethyl (-CH₂ CH₃) | ~28 |

| Aromatic & Quinone Carbons | ~110 - 160 |

| C1 & C4 (Carbonyls) | ~180 - 190 |

Note: Values are estimations based on data for similar naphthoquinone derivatives. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) groups of the quinone, the aromatic carbon-carbon double bonds (C=C), and the C-H bonds of the ethyl group and aromatic ring. The carbonyl groups typically exhibit strong absorption peaks in the region of 1650-1680 cm⁻¹. dergipark.org.tr The hydroxyl group will show a broad absorption band around 3300-3500 cm⁻¹ due to hydrogen bonding. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3300 - 3500 (broad) |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1680 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-O | C-O Stretch | 1200 - 1300 |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample. dergipark.org.trmhlw.go.jp

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₂H₁₀O₃), the molecular weight is approximately 202.21 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation of naphthoquinones in the mass spectrometer often involves the loss of carbon monoxide (CO) molecules. acs.orgacs.org For 2-hydroxy-1,4-naphthoquinones, a characteristic fragmentation involves a hydrogen rearrangement that can lead to a prominent ion at m/z 105, corresponding to the benzoyl cation. acs.org The presence of the ethyl group will also lead to specific fragmentation pathways, such as the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅).

X-ray Diffraction (XRD) for Crystalline Structure Determination and Intermolecular Interactions

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π-π stacking.

For this compound, an XRD analysis would confirm the planarity of the naphthalene-1,4-dione core and determine the conformation of the ethyl group. A key feature to investigate would be the presence of intermolecular hydrogen bonds involving the hydroxyl and carbonyl groups, which significantly influence the crystal packing. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected, a common feature in the crystal structures of planar aromatic compounds. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the naphthoquinone chromophore. wikipedia.org These transitions are typically of the π → π* and n → π* type. wikipedia.org The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the oxygen atoms, are less intense and appear at longer wavelengths. The position and intensity of these bands can be influenced by the solvent polarity. The presence of the hydroxyl and ethyl substituents on the naphthalene ring will cause shifts in the absorption maxima compared to the parent 1,4-naphthoquinone (B94277). nist.gov

Interactive Table: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π | ~240 - 280 |

| n → π | ~330 - 450 |

Note: Values are estimations based on data for similar naphthoquinone derivatives and are solvent-dependent. nist.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., TLC, HPLC, GC-MS)

Chromatographic methods are indispensable tools for the separation, identification, and purity verification of this compound and its derivatives. These techniques exploit differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. The choice of method depends on the analyte's properties, the complexity of the mixture, and the analytical goal, such as purity assessment, reaction monitoring, or quantitative analysis. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively assessing the purity of this compound and monitoring the progress of its synthesis. rsc.orgnih.gov It is a foundational technique in synthetic chemistry for quickly identifying the presence of starting materials, intermediates, and byproducts. nih.gov

Methodology: The process involves spotting a small amount of the dissolved compound onto a stationary phase, typically a silica (B1680970) gel plate. rsc.org The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the sample at different rates depending on their polarity and affinity for the stationary phase. ojp.gov Less polar compounds generally travel further up the plate. rsc.org

For naphthoquinones like this compound, which are often colored or UV-active, visualization of the separated spots is straightforward. The spots can be observed directly if they are colored or viewed under a UV lamp (commonly at 254 nm), where they appear as dark spots against a fluorescent background. nih.govmdpi.com Alternatively, chemical staining reagents can be used to develop the chromatogram. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound in a specific solvent system. Comparing the Rf value of the synthesized compound to a pure standard confirms its identity. The presence of multiple spots indicates impurities. rsc.org

| Parameter | Description | Common Application | Reference |

|---|---|---|---|

| Stationary Phase | Typically silica gel 60 F254 plates. The polar silica gel interacts with polar functional groups of the analytes. | Purity assessment of synthetic products. | nih.gov |

| Mobile Phase (Eluent) | A mixture of organic solvents. The composition is optimized to achieve separation. For compounds of intermediate polarity, mixtures like ethyl acetate (B1210297) and a nonpolar solvent (e.g., cyclohexane, hexane) are common. | Separation of reaction components (e.g., starting materials, products). | rsc.org |

| Visualization | Directly if colored, or under a UV lamp. Staining with reagents like potassium permanganate (B83412) is also possible. | Detection of separated spots on the TLC plate. | rsc.orgnih.govmdpi.com |

| Analysis | Calculation of Retention Factor (Rf) values and comparison with standards. The presence of extra spots indicates impurities. | Qualitative purity analysis and reaction monitoring. | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity determination of this compound, offering high resolution and sensitivity. nih.gov It is frequently used to confirm the purity of final products, often requiring a purity level of >95% for biological evaluations. nih.gov

Methodology: Reversed-phase HPLC is the most common mode used for analyzing naphthoquinone derivatives. nih.govmdpi.com In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as aqueous acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com A solution of the sample is injected into the system and pumped through the column under high pressure. Components are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column.

Detection is typically achieved using a Diode Array Detector (DAD) or a fluorescence detector (FLD). mdpi.com The aromatic nature of the naphthoquinone ring system provides strong UV-Vis absorbance, making DAD a robust detection method. For enhanced sensitivity and selectivity, fluorescence detection can be employed, as many naphthalene derivatives are fluorescent. nih.govmdpi.com The output is a chromatogram where each peak corresponds to a different compound, and the area under the peak is proportional to its concentration.

| Parameter | Condition 1 (for Naphthols) | Condition 2 (for a Naphthoquinone Glucoside) | Reference |

|---|---|---|---|

| Column | Reversed-phase Synergi Hydro-RP, 4 µm, 150 x 4.6 mm | Luna C18(2), 3 µm, 150 mm × 2 mm | nih.gov, mdpi.com |

| Mobile Phase | 50% (v/v) aqueous acetonitrile solution | Gradient of A: 5% acetonitrile + 0.1% o-phosphoric acid and B: 80% acetonitrile + 0.1% o-phosphoric acid | nih.gov, mdpi.com |

| Flow Rate | 1.5 - 2.0 mL/min | Not specified | nih.gov |

| Detection | Fluorescence Detector (FLD) with multiple excitation/emission wavelengths (e.g., Ex: 219 nm, Em: 330 nm) | Diode Array Detector (DAD) and Fluorescence Detector (FLD) (Ex: 315 nm, Em: 395 nm) | nih.gov, mdpi.com |

| Application | Quantitative analysis of naphthalene and naphthols in fluid samples. | Analysis of a highly fluorescent and unstable naphthoquinone derivative in plant extracts. | nih.gov, mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. It is well-suited for the analysis of volatile and semi-volatile compounds. nist.govuzh.ch For non-volatile or thermally sensitive compounds containing polar functional groups, such as the hydroxyl group in this compound, a derivatization step is typically required. uzh.ch

Methodology: The analysis begins with sample preparation, which may involve liquid-liquid or solid-phase extraction to isolate the analyte from a complex matrix. uzh.ch This is followed by a derivatization step, commonly silylation, where active hydrogens (like in -OH groups) are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. uzh.ch

The derivatized sample is then injected into the GC, where it is vaporized and separated as it passes through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for definitive structural identification and quantification. uzh.ch

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Sample Preparation | Extraction of analytes from the sample matrix using techniques like Solid-Phase Extraction (SPE). | To purify and concentrate the analytes before analysis. | uzh.ch |

| 2. Derivatization | Chemical modification (e.g., silylation) of polar functional groups (-OH) to increase volatility. | To make the analyte suitable for GC separation without thermal degradation. | uzh.ch |

| 3. GC Separation | The derivatized sample is injected into the GC, vaporized, and separated on a capillary column based on boiling point and polarity. | To separate individual components of the mixture over time. | uzh.ch |

| 4. MS Detection | Separated components are ionized and fragmented. The mass analyzer detects fragments based on their mass-to-charge ratio. | To provide quantitative data and structural information for unambiguous identification. | uzh.ch |

Theoretical and Computational Chemistry Studies on 6 Ethyl 2 Hydroxynaphthalene 1,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure of 6-Ethyl-2-hydroxynaphthalene-1,4-dione. These calculations, often employing methods like Density Functional Theory (DFT), can determine the distribution of electron density, molecular orbital energies, and electrostatic potential. The electronic properties of the naphthoquinone core are significantly influenced by the electron-donating hydroxyl group and the alkyl substituent.

The reactivity of this compound can be predicted by analyzing various descriptors derived from quantum chemical calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For hydroxynaphthoquinones, the presence of the hydroxyl group is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the two carbonyl groups act as electron-withdrawing groups, lowering the LUMO energy and making the molecule a good electron acceptor, which is a characteristic feature of quinones and contributes to their redox properties.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving hydroxynaphthoquinones. bohrium.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly valuable for understanding reactions such as nucleophilic additions, electrophilic substitutions, and redox processes that are characteristic of the naphthoquinone scaffold.

In the context of this compound, DFT can be used to study the influence of the ethyl and hydroxyl substituents on its reactivity. For instance, the hydroxyl group can direct the regioselectivity of electrophilic attack, and its acidity can be computationally determined. DFT calculations can also shed light on the thermodynamics and kinetics of tautomeric equilibria, which are common in hydroxynaphthoquinones. nih.gov

Studies on related quinoline (B57606) derivatives have demonstrated the utility of DFT in determining properties such as the electrophilicity index, chemical potential, and chemical hardness, which are derived from the conceptual DFT framework. rsc.org These parameters provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. This allows for the exploration of the molecule's conformational landscape and the identification of stable conformers.

For this compound, the ethyl group has rotational freedom, and MD simulations can quantify the rotational barriers and preferred orientations. More importantly, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding and π-stacking. The hydroxyl group of the molecule can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors. These interactions are crucial in determining the crystal packing of the solid state and its behavior in solution.

In the context of biological systems, MD simulations can be used to model the interaction of this compound with biomolecules, although this is outside the scope of this article. For non-biological applications, understanding these interactions is key to designing materials with specific properties. For instance, studies on naphthoquinone sulfonamide derivatives have used MD simulations to assess stability and binding affinity. nih.gov

Quantitative Structure-Property Relationships (QSPR) (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov For this compound, QSPR models can be developed to predict properties such as boiling point, melting point, solubility, and chromatographic retention times based on calculated molecular descriptors.

These descriptors, which can be derived from the molecular graph or from quantum chemical calculations, quantify various aspects of the molecule's topology, geometry, and electronic structure. Examples of descriptors include molecular weight, molar volume, surface area, and various topological indices. ijmttjournal.org By building a regression model using a set of known compounds, the properties of new or uncharacterized molecules like this compound can be estimated.

The development of predictive QSPR models can significantly reduce the need for extensive experimental measurements, making the process of chemical characterization more efficient. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSPR Studies

| Descriptor Type | Examples |

|---|---|

| Constitutional | Molecular Weight, Number of atoms, Number of bonds |

| Topological | Wiener Index, Randić Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

Analysis of Tautomerism and Isomerism in Related Hydroxynaphthoquinones

Tautomerism is a significant phenomenon in hydroxynaphthoquinones, where the molecule can exist in different forms that are interconvertible through proton transfer. frontiersin.org For this compound, the primary tautomeric equilibrium is between the 1,4-dione form and the 1,2-dione form (6-ethyl-4-hydroxynaphthalene-1,2-dione). The relative stability of these tautomers can be assessed using computational methods like DFT, which can calculate their energies and the energy barrier for interconversion. nih.gov The position of the equilibrium can be influenced by factors such as the solvent and temperature.

Isomerism in this context primarily refers to positional isomers, where the ethyl and hydroxyl groups are at different positions on the naphthalene (B1677914) ring. While this compound is a specific isomer, computational studies can be used to compare its properties with other isomers. This comparative analysis can reveal how the positions of the substituents affect the electronic structure, reactivity, and other properties of the molecule. The study of different isomers is crucial for understanding structure-property relationships within the broader class of ethyl-hydroxynaphthoquinones.

Applications in Advanced Materials and Organic Synthesis

Utilization as Key Intermediates and Building Blocks in Multistep Organic Synthesis

Substituted 2-hydroxy-1,4-naphthoquinones are valuable precursors in organic synthesis due to their reactive sites, which allow for a variety of chemical transformations. The presence of the hydroxyl and dione functional groups, combined with the aromatic system, makes these compounds versatile building blocks for the synthesis of more complex molecules.

The core structure of 2-hydroxy-1,4-naphthoquinone (B1674593) serves as a scaffold for the synthesis of a diverse range of heterocyclic compounds. Through various reactions, such as Michael additions, cycloadditions, and condensation reactions, the naphthoquinone framework can be elaborated to produce compounds with significant biological and material properties. For instance, the reaction of Lawsone with aldehydes and amines in multicomponent reactions can yield a variety of nitrogen-containing heterocyclic derivatives. It is plausible that 6-Ethyl-2-hydroxynaphthalene-1,4-dione could similarly be employed to introduce an ethyl-substituted naphthyl moiety into larger, more complex molecular architectures.

The synthesis of various derivatives often involves the reaction at the C-3 position of the naphthoquinone ring. For example, 3-substituted 2-hydroxy-1,4-naphthoquinones can be synthesized via radical alkylation or through three-component reductive alkylation methods mdpi.com. These general synthetic strategies are applicable to a wide range of derivatives and could likely be adapted for the synthesis of derivatives from this compound.

Table 1: Examples of Synthetic Transformations of 2-Hydroxy-1,4-naphthoquinones

| Reaction Type | Reactants | Product Type | Potential Application of Product |

| Michael Addition | 2-hydroxy-1,4-naphthoquinone, nitroalkenes | Chiral functionalized naphthoquinones | Asymmetric synthesis, pharmaceuticals |

| Three-Component Reaction | 2-hydroxy-1,4-naphthoquinone, aldehydes, amines | a-aminonitriles, bis-naphthoquinone analogues | Fluorescent materials, bioactive compounds |

| Cycloaddition | 2-hydroxy-1,4-naphthoquinone, dienes | Polycyclic aromatic compounds | Organic electronics, materials science |

Role in Catalysis and Organocatalysis Development

The development of novel catalysts is a cornerstone of modern organic synthesis, and organic molecules themselves can often serve as catalysts. While there is no specific literature detailing the use of this compound as an organocatalyst, the parent compound, 2-hydroxy-1,4-naphthoquinone, and its derivatives are utilized in organocatalytic reactions.

For example, the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes can be promoted by chiral bifunctional organocatalysts asianpubs.org. This demonstrates the role of the naphthoquinone moiety as a key substrate in the development of new asymmetric catalytic methods. The electronic properties of the naphthoquinone ring system can be modulated by substituents, and the ethyl group at the 6-position would influence the reactivity and selectivity of such transformations.

Furthermore, the synthesis of complex molecules often relies on catalytic processes. The preparation of hydroxyl naphthalene-1,4-dione derivatives through a three-component reaction can be catalyzed by various catalysts, including nanoporous materials like MCM-41. This highlights the importance of catalysis in the synthesis of functionalized naphthoquinones.

Development of Functional Organic Materials (e.g., molecular probes, chemical transducers, molecular switches)

Naphthoquinone derivatives are known to possess interesting photophysical and electrochemical properties, making them attractive candidates for the development of functional organic materials. Molecules with the naphthoquinone structure have been reported as fluorescent compounds. The synthesis of hydroxyl naphthalene-1,4-dione derivatives can lead to products that are fluorescent in solution, emitting green light.

The ability to undergo reversible redox reactions is a key feature of quinones, which can be exploited in the design of molecular switches and chemical sensors. The redox potential of the naphthoquinone unit can be tuned by the introduction of substituents on the aromatic ring. An ethyl group at the 6-position would have a specific electronic effect that could be harnessed to fine-tune these properties for a particular application. While specific research on this compound in this area is not prominent, the general principles of molecular design for such materials would apply.

Precursors in Agrochemical Synthesis and Related Industrial Applications

Natural and synthetic naphthoquinones have demonstrated a wide range of biological activities, including fungicidal, antiviral, and insecticidal properties, making them a significant area of research for the development of new agrochemicals nih.gov. The structural diversity of naphthoquinone derivatives allows for the optimization of their biological activity and selectivity.

Derivatives of naturally occurring naphthoquinones like plumbagin and juglone (B1673114) have been synthesized and evaluated for their pesticidal activities. These studies have shown that modifications to the naphthoquinone core can lead to compounds with potent and broad-spectrum antifungal activity. For instance, certain derivatives have shown higher fungicidal activities than commercial fungicides nih.gov.

The ethyl group in this compound could potentially enhance the lipophilicity of the molecule, which can be a crucial factor for its bioavailability and efficacy as a pesticide. Increased lipophilicity can facilitate the penetration of the compound through the cell membranes of target organisms. The general fungicidal and insecticidal properties of the naphthoquinone class suggest that this compound is a promising candidate for further investigation in the field of agrochemicals.

Table 2: Biological Activities of Naphthoquinone Derivatives in an Agrochemical Context

| Compound Type | Biological Activity | Target Organisms | Reference |

| Plumbagin Derivatives | Fungicidal | Fusarium oxysporum, Cercospora arachidicola | nih.gov |

| Juglone Derivatives | Antiviral, Insecticidal | Tobacco Mosaic Virus, Plutella xylostella | nih.gov |

| General Naphthoquinones | Fungicidal, Insecticidal | Various phytopathogenic fungi and insects | nih.gov |

Applications in Pigment and Dye Chemistry

The parent compound, 2-hydroxy-1,4-naphthoquinone (Lawsone), is the primary coloring agent in henna and has been used as a dye for millennia. The color of naphthoquinone-based dyes is a result of the extended p-conjugated system of the molecule. The color can be modulated by the introduction of different substituent groups onto the naphthoquinone framework.

Hydroxy-substituted 1,4-naphthoquinones are attractive pigments and have been investigated for their ability to dye wool and other fabrics. They can also provide UV protection to the dyed materials. The synthesis of various hydroxy-substituted 1,4-naphthoquinones can be achieved through methods like the Diels-Alder reaction, providing access to a range of colored compounds.

While there is no specific mention of this compound being used as a commercial dye, its structural similarity to other colored naphthoquinones suggests it would likely be a colored compound. The ethyl group at the 6-position would be expected to have a bathochromic or hypsochromic effect on the absorption spectrum of the molecule, thereby altering its color compared to the parent Lawsone. The synthesis of novel dyes often involves the preparation of a library of substituted chromophores to achieve a desired color and performance characteristics, and this compound would be a logical candidate for inclusion in such a library.

Analytical Methodologies for 6 Ethyl 2 Hydroxynaphthalene 1,4 Dione in Complex Matrices

Spectrophotometric Quantification Methods

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a straightforward and cost-effective approach for the quantification of naphthoquinones. These compounds are chromophoric, exhibiting strong absorption of ultraviolet and visible light due to their conjugated systems. The position and intensity of the absorption maxima (λmax) are influenced by the specific substituents on the naphthalene (B1677914) ring and the solvent used.

Naphthoquinones typically display characteristic absorption bands in the UV region, often around 250 nm. nasa.gov The presence of a hydroxyl group, as in 6-Ethyl-2-hydroxynaphthalene-1,4-dione, can influence these absorption characteristics. For instance, in the case of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a well-studied related compound, the maximum absorption is observed at around 420-430 nm in solvents like methanol (B129727) or chloroform. nih.govfrontiersin.org This absorption in the visible region is responsible for the characteristic color of many naphthoquinones. nasa.gov

For quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of the compound at its λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The method's sensitivity can be enhanced by using derivatizing reagents that cause a bathochromic (red) shift in the absorption spectrum, moving it to a region with less interference from other matrix components. For example, the use of reagents like aluminum chloride (AlCl3) can cause spectral shifts in hydroxynaphthoquinones. nih.gov The specificity of the method can be a limitation, as other compounds in the matrix may absorb at similar wavelengths. Therefore, this method is often best suited for the analysis of relatively pure samples or requires a prior separation step.

Table 1: Typical UV-Vis Absorption Maxima for Selected Naphthoquinones

| Compound | Solvent | λmax (nm) |

| Juglone | Methanol | 423 |

| 1,4-Naphthoquinone (B94277) | Not Specified | 250 |

| Lawsone | Not Specified | 250 |

| Plumbagin | Not Specified | 250 |

| Hydroquinone (B1673460) | Methanol | 293 |

This table presents illustrative data for related compounds to demonstrate the general spectral characteristics of naphthoquinones.

Advanced Chromatographic Separation and Detection Techniques (e.g., UHPLC-MS, GC-MS)

To overcome the specificity limitations of spectrophotometry and to analyze complex mixtures, chromatographic techniques are indispensable. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of this compound.

UHPLC-MS: This is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like many naphthoquinone derivatives. In UHPLC, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. Reversed-phase chromatography, using a C18 column, is commonly employed for the separation of phenolic compounds, including naphthoquinones. mdpi.orgnih.gov The mobile phase typically consists of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, run in a gradient elution mode. mdpi.comnih.gov

Following separation by UHPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, often operated in the negative ion mode for phenolic compounds. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that are highly specific to the compound's structure, thus enabling unambiguous identification. Quantification is typically achieved using multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. nih.gov

GC-MS: For volatile and thermally stable derivatives of this compound, GC-MS can be an effective analytical method. In GC, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The choice of column is critical for achieving good separation. Prior to analysis, a derivatization step, such as silylation, may be necessary to increase the volatility and thermal stability of the hydroxyl group. Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a "fingerprint," which can be compared to spectral libraries for identification. Quantification is performed by integrating the peak area of a characteristic ion. The determination of juglone in walnut leaf extracts has been successfully achieved using GC-MS. acs.org

Table 2: Illustrative Chromatographic Conditions for the Analysis of Related Naphthoquinones

| Technique | Compound | Column | Mobile Phase/Carrier Gas | Detection |

| UHPLC-MS/MS | Various Naphthoquinones | C18 (e.g., Gemini) | Water (with 0.5% v/v phosphoric acid) and acetonitrile gradient | ESI-MS/MS (Negative Ion Mode) |

| HPLC | Juglone | Not Specified | Water (with 5% v/v acetic acid) and acetonitrile:water (50:50 v/v with 0.5% acetic acid) gradient | UV-Vis at 420 nm |

| GC-MS | Juglone | Not Specified | Not Specified | MS |

This table provides examples of chromatographic conditions used for the analysis of structurally similar compounds, which can serve as a starting point for developing a method for this compound.

Electrochemical Sensing and Detection Principles

Electrochemical methods offer a highly sensitive, rapid, and often portable means for the detection of redox-active compounds like this compound. The core of this approach lies in the inherent ability of the naphthoquinone structure to undergo reversible oxidation-reduction reactions at an electrode surface. The hydroxyl and quinone functional groups are electrochemically active, making this compound a suitable candidate for electrochemical analysis. mdpi.org

The fundamental principle involves applying a potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The potential at which the oxidation or reduction occurs is characteristic of the compound, while the magnitude of the current is proportional to its concentration. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to study the electrochemical behavior and for quantitative analysis. mdpi.orgmdpi.com

The bioactive functions of 1,4-naphthoquinones are often attributed to their electrophilic properties and their ability to undergo one-electron reduction to form semiquinones. nih.gov The redox potential is a key parameter in these processes. For example, the redox potentials of several naturally occurring 1,4-naphthoquinones have been determined, with juglone having a redox potential of -95 mV. nih.gov

To enhance the sensitivity and selectivity of electrochemical sensors, the working electrode is often modified with various materials. researchgate.net These modifications can increase the electrode's surface area, improve electron transfer kinetics, and facilitate the preconcentration of the analyte at the electrode surface. Common modifying materials include carbon-based nanomaterials (like graphene and carbon nanotubes), metal nanoparticles, and conducting polymers. nih.govrsc.org For instance, a glassy carbon electrode modified with a poly(L-cysteine)/graphene oxide composite has been used for the simultaneous determination of naphthol isomers. researchgate.net The choice of the electrode material and any modifying layer is crucial for developing a robust and reliable sensor for this compound in complex samples.

Table 3: Redox Potentials of Selected Naphthoquinones

| Compound | Redox Potential (mV) |

| Juglone | -95 |

| 1,4-Naphthoquinone | -140 |

| Plumbagin | -156 |

| Lawsone | -415 |

This table shows the redox potentials of related naphthoquinones, illustrating the electrochemical properties relevant to their detection. Data from nih.gov.

Future Research Directions and Perspectives in 6 Ethyl 2 Hydroxynaphthalene 1,4 Dione Chemistry

Development of More Efficient and Selective Synthetic Routes

The creation of 6-Ethyl-2-hydroxynaphthalene-1,4-dione and its analogs currently relies on established synthetic transformations. However, the future of its chemistry is contingent on the development of more sophisticated synthetic strategies that offer higher yields, reduced environmental impact, and greater selectivity.

Key areas for future investigation include:

Catalytic C-H Activation: Direct functionalization of the naphthalene (B1677914) core to introduce the ethyl group would represent a significant advancement over multi-step classical methods. Research into transition-metal catalysis (e.g., using palladium, rhodium, or iridium) could provide highly efficient and atom-economical routes.

Photochemical and Electrochemical Synthesis: Visible-light-mediated reactions offer environmentally friendly conditions for constructing complex molecules. mdpi.com Future work could explore photocatalytic [3+2] cycloaddition reactions to build the core naphthoquinone framework, potentially leading to novel derivatives. mdpi.com

Biocatalysis: The use of enzymes to perform selective transformations on the naphthoquinone scaffold could provide access to enantiomerically pure compounds, which is crucial for specific material applications.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Transition-Metal Catalysis | High efficiency, atom economy, regioselectivity. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Visible-Light Photochemistry | Green and sustainable, mild reaction conditions. mdpi.com | Control of side reactions, scalability of photochemical setups. |

| Biocatalysis | High stereoselectivity, environmentally benign. | Enzyme stability and availability, substrate scope limitations. |

Exploration of Novel Reactivity Pathways and Derivatization Strategies

The reactivity of the this compound scaffold is largely dictated by its quinone moiety, the hydroxyl group, and the aromatic ring. A systematic exploration of its reactivity is essential for creating a diverse library of derivatives for material science applications.

Future research should focus on:

Michael Addition Reactions: The electron-deficient quinone ring is susceptible to Michael-type additions. Investigating reactions with various nucleophiles (e.g., thiols, amines) can lead to new compounds with tailored electronic properties. mdpi.com

Cycloaddition Reactions: The C2-C3 double bond of the quinone can participate in Diels-Alder and other cycloaddition reactions, providing rapid access to complex, polycyclic architectures.

Derivatization of the Hydroxyl Group: The hydroxyl group serves as a handle for further functionalization. Etherification, esterification, or conversion to a leaving group can enable coupling with other molecules to form polymers or hybrid materials. For instance, O-propargylation followed by click chemistry reactions could attach the naphthoquinone to various scaffolds. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, modern high-throughput technologies are indispensable.

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com Photochemical reactions, in particular, benefit significantly from flow setups, as they ensure uniform irradiation and can reduce reaction times from hours to minutes. mdpi.commdpi.com The synthesis and derivatization of this compound could be significantly streamlined using such systems.

Automated Synthesis: Automated platforms can perform a large number of reactions in parallel, enabling rapid screening of catalysts, solvents, and other conditions. sigmaaldrich.comkit.edu Integrating these platforms would accelerate the development of synthetic routes and the creation of derivative libraries, drastically increasing the efficiency of research projects. kit.edu

Advanced Characterization of Non-Crystalline and Complex States

While crystalline materials are well-characterized by X-ray diffraction, many advanced materials exist in non-crystalline (amorphous) or complex states, such as solid dispersions or composites. Understanding the structure-property relationships in these states is critical.

Future research should employ:

Solid-State NMR (ssNMR): This technique can provide detailed structural information about amorphous materials and composites containing this compound derivatives.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability, phase transitions, and interactions of the compound within polymeric matrices or other complex systems. nih.gov

Spectroscopic Methods: Advanced infrared (IR) and Raman spectroscopy can probe intermolecular interactions, such as hydrogen bonding, between the naphthoquinone derivative and a host matrix, which is vital for designing materials with specific physical properties. nih.gov

Computational Design and Prediction of Novel Naphthoquinone-based Scaffolds for Materials Science

In silico methods are powerful tools for predicting the properties of new molecules and materials, thereby guiding synthetic efforts. frontiersin.org The application of computational chemistry can accelerate the discovery of novel materials based on the this compound scaffold.

Areas for computational investigation include:

Density Functional Theory (DFT): DFT calculations can predict electronic properties such as HOMO/LUMO energy levels, which are critical for designing organic semiconductors, dyes, and sensors. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of naphthoquinone derivatives in different environments, such as within a polymer matrix or at an interface, providing insights into material morphology and stability.

Quantitative Structure-Property Relationship (QSPR): By building QSPR models, it may be possible to predict material properties (e.g., color, conductivity, thermal stability) based on the chemical structure of new derivatives, allowing for the rational design of functional materials.

Table 2: Predicted Physicochemical Properties for Computational Design

| Property | Relevance in Materials Science | Computational Method |

| HOMO/LUMO Energies | Organic electronics, photovoltaics. | DFT |

| Absorption Spectrum | Dyes, pigments, optical materials. | TD-DFT |

| Molecular Geometry | Crystal packing, polymer conformation. | DFT, Molecular Mechanics |

| Intermolecular Interactions | Material stability, blend compatibility. | MD Simulations |

Expansion of Non-Biomedical Applications in Chemical and Material Sciences

The unique electronic and redox properties of the naphthoquinone core suggest that this compound could be a valuable building block for a range of non-biomedical applications. researchgate.net

Future research should explore its potential as:

Functional Dyes and Pigments: Naphthoquinones are known for their color. nih.gov The ethyl and hydroxyl substituents on the core of this compound can be modified to tune its absorption spectrum, leading to new colorants for textiles, coatings, or electronic displays.

Redox-Active Polymers: Incorporating the naphthoquinone unit into a polymer backbone could create materials for energy storage applications, such as rechargeable batteries or supercapacitors, by leveraging its ability to undergo reversible oxidation-reduction reactions. redalyc.org

Chemical Sensors: The reactivity of the quinone moiety towards certain analytes could be exploited to develop chemosensors. For example, a colorimetric or fluorescent response upon reaction with specific ions or molecules could form the basis of a detection system.

Building Blocks for Liquid Crystals: The rigid, planar structure of the naphthalene core is a common feature in liquid crystalline molecules. researchgate.net Appropriate derivatization could induce mesophase formation, leading to new materials for display technologies.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 6-ethyl-2-hydroxynaphthalene-1,4-dione?

The compound can be synthesized via selective oxidation of alkylated polyaromatic hydrocarbons using catalytic systems like HWO, HPO, and HO. This method preserves the ethyl side chain while oxidizing one aromatic ring, as confirmed by NMR analysis . For characterization, combine spectral techniques (e.g., IR, and NMR) with chromatographic purity assessments (TLC/HPLC). Ensure solvent selection aligns with solubility profiles, as low solubility in aqueous ethanol may complicate recrystallization .

Q. How can researchers evaluate the biological activity of this compound derivatives?

Design in vitro assays using human cancer cell lines (e.g., cervical cancer cells) to assess antiproliferative activity. Use dose-response curves to determine IC values and compare with control compounds. Derivatives can be synthesized by substituting functional groups (e.g., morpholinophenylamino) via nucleophilic addition reactions, followed by purification via column chromatography . Validate biological effects using cytotoxicity assays (e.g., MTT) and apoptosis markers.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Treat the compound as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Refer to Safety Data Sheets (SDS) for hazard mitigation, though note that toxicological data for this specific derivative may be incomplete .

Advanced Research Questions

Q. How can mechanistic insights into the oxidation of alkylated naphthalene derivatives be obtained?

Use kinetic studies and isotopic labeling (e.g., ) to track oxygen incorporation during oxidation. Compare NMR spectra of reaction intermediates with pure standards to identify regioselectivity and side-chain preservation . Computational modeling (DFT) can elucidate electronic effects influencing reactivity.

Q. How should researchers address contradictions in reported toxicological data for naphthalene derivatives?

Apply risk-of-bias (RoB) frameworks to evaluate study quality. For animal studies, assess randomization of doses, allocation concealment, and outcome reporting completeness. Classify confidence levels as high (4/4 criteria met) to very low (0/4 criteria met) . Replicate conflicting results under controlled conditions, prioritizing studies with standardized exposure routes (oral, inhalation) and endpoints (hepatic/renal effects) .

Q. What experimental designs are recommended for assessing the environmental impact of this compound?

Conduct ecotoxicology studies using model organisms (e.g., Daphnia magna) to determine LC values. Monitor biodegradation pathways via LC-MS/MS to identify metabolites. For human health risk assessment, use physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro toxicity data to in vivo exposure scenarios .

Methodological Notes

- Data Reliability : Cross-validate findings using multiple analytical techniques (e.g., NMR, HRMS) and independent synthesis batches.

- Experimental Reproducibility : Document reaction conditions (solvent, catalyst loading, temperature) meticulously to enable replication .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including ethical review board approvals and humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。